(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride
Description
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride is a chiral spirocyclic amine hydrochloride salt with a molecular formula of C₉H₁₈ClNO₂. Its structure comprises an 8-azaspiro[4.5]decane core, where the spiro junction connects a piperidine ring (six-membered) and a cyclopentane ring (five-membered). The (4S) stereochemistry at the hydroxyl-bearing carbon and the presence of a secondary amine protonated as a hydrochloride salt contribute to its physicochemical properties, including solubility and stability. This compound is used in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors .
Key properties:
Properties
IUPAC Name |
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGIPDIBUHQFP-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2(C1)CCNCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride typically involves a series of organic reactions. One common method is the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds through a series of rearrangements to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following table summarizes structurally related spirocyclic amines and their similarities/differences to (4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride:
Key Observations :
- Spiro Core Size : Compounds with smaller spiro systems (e.g., [3.3]heptane) exhibit reduced structural overlap (similarity score: 0.74) compared to the [4.5]decane core .
- Stereochemistry : The (4R) enantiomer shares >95% structural similarity but may differ in biological target engagement due to chiral recognition .
- Heteroatom Substitution : Replacement of carbon with oxygen (e.g., 1-oxa analogs) lowers similarity (0.67) and alters electronic properties .
Computational and Experimental Similarity Metrics
- Tanimoto Coefficients : Calculated using MACCS or Morgan fingerprints, these scores quantify structural overlap (e.g., 0.74–0.89 for analogs in ) .
- Maximal Common Subgraphs (MCS): Algorithms like those in detect shared substructures (e.g., the spiro[4.5]decane core) but ignore stereochemistry, necessitating experimental validation .
Research Findings and Implications
Stereochemistry Matters : The (4S) configuration confers distinct target selectivity compared to its (4R) enantiomer, underscoring the need for chiral resolution in drug development .
Core Flexibility : Larger spiro cores ([4.5] vs. [3.3]) improve binding pocket compatibility in enzyme targets .
Safety Profiles : Structural alerts (e.g., secondary amines) may necessitate toxicity screening, as highlighted in read-across strategies .
Biological Activity
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a spirocyclic arrangement that includes a nitrogen atom, which contributes to its distinctive chemical properties. This structure allows for the formation of hydrogen bonds and other interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity, potentially leading to inhibition or activation of metabolic pathways. The compound's mechanism involves binding to enzymes or receptors, which can alter their function and influence various biological processes.
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit significant pharmacological activities, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, suggesting its role in drug development for conditions like neurodegenerative diseases.
- Receptor Modulation : It may interact with various receptors, leading to changes in signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction Studies
A study focused on the interaction of this compound with a specific enzyme demonstrated its potential as an inhibitor. Molecular docking simulations indicated a strong binding affinity, suggesting that the compound could effectively inhibit enzyme activity.
Key Findings:
- Binding Affinity : The compound exhibited a binding affinity in the low micromolar range.
- Inhibition Mechanism : The inhibition was competitive, indicating that the compound binds to the active site of the enzyme.
Pharmacological Applications
The unique properties of this compound make it a valuable scaffold in drug discovery. Its potential applications include:
- Drug Development : As a lead compound for creating new pharmaceuticals targeting neurological and metabolic disorders.
- Research Tool : Useful in studying enzyme interactions and mechanisms related to spirocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
